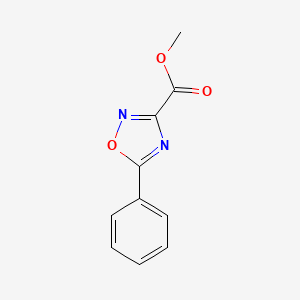

Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Description

BenchChem offers high-quality Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-14-10(13)8-11-9(15-12-8)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLKMWNAOLRGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351867 | |

| Record name | methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37384-61-5 | |

| Record name | methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Foreword: The Analytical Imperative in Heterocyclic Chemistry

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry.[1][2] Its derivatives are recognized for a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-tumor properties.[1][3][4] The precise arrangement of atoms within these molecules dictates their function, making unambiguous structural verification not just a procedural formality, but the very foundation of reliable and reproducible science. This guide provides an in-depth, experience-driven walkthrough of the analytical methodologies required to confirm the structure of a key derivative: Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (Molecular Formula: C₁₀H₈N₂O₃, Molecular Weight: 204.18 g/mol ).[5] We will move beyond a simple listing of techniques to explain the causality behind our analytical choices, demonstrating how a synergistic application of modern spectroscopy provides a self-validating system for structural confirmation.

The Elucidation Strategy: A Multi-Pronged Spectroscopic Approach

Structure elucidation is an exercise in deductive reasoning, where each piece of spectroscopic data provides a unique clue to the molecular puzzle. For a novel or synthesized compound like Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, a singular technique is insufficient. Instead, we rely on the convergence of evidence from multiple, orthogonal methods. Our strategy is built upon three pillars:

-

Mass Spectrometry (MS): To establish the molecular weight and elemental formula, providing the "total count" of our atomic building blocks.

-

Infrared (IR) Spectroscopy: To identify the functional groups present, revealing the types of bonds and chemical "neighborhoods" within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the precise carbon-hydrogen framework, detailing the connectivity and electronic environment of each atom.

The logical workflow of this process is designed to build a case for the structure, with each successive piece of data corroborating and refining the hypothesis.

Caption: Workflow for Spectroscopic Structure Elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Causality: Before we can determine the arrangement of atoms, we must first confirm the molecular formula. High-resolution mass spectrometry (HRMS) is the definitive tool for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique elemental composition.

Expected Outcome: For a molecule with the formula C₁₀H₈N₂O₃, the expected monoisotopic mass is 204.0535 Da. In electrospray ionization (ESI) positive mode, we anticipate observing the protonated molecule [M+H]⁺ at m/z 204.0535.

Fragmentation Analysis: The fragmentation pattern provides a preliminary structural fingerprint. Key expected fragments include:

-

m/z 173: Loss of the methoxy group (•OCH₃, 31 Da).

-

m/z 145: Loss of the methoxycarbonyl group (•COOCH₃, 59 Da).

-

m/z 105: Benzoyl cation [C₆H₅CO]⁺, suggesting the phenyl group is attached to a carbonyl-like carbon in the ring.

-

m/z 77: Phenyl cation [C₆H₅]⁺.

Table 1: Predicted Mass Spectrometry Data

| m/z (Da) | Assignment | Significance |

| 205.0611 | [M+H]⁺ | Confirms the molecular weight of the parent compound. |

| 173.0502 | [M-OCH₃]⁺ | Evidence for the methyl ester functionality. |

| 145.0396 | [M-COOCH₃]⁺ | Evidence for the complete ester group. |

| 105.0335 | [C₆H₅CO]⁺ | Suggests phenyl group adjacent to a C=N-O moiety. |

| 77.0386 | [C₆H₅]⁺ | Confirms the presence of a phenyl substituent. |

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) with 0.1% formic acid to facilitate protonation.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap instrument) using a known standard.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a range of m/z 50-500.

-

Tandem MS (MS/MS): Isolate the parent ion (m/z 205) and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions.

Infrared Spectroscopy: Identifying the Chemical Bonds

Causality: IR spectroscopy is exceptionally sensitive to the vibrations of specific chemical bonds, making it the ideal tool for rapidly identifying the functional groups present. Each functional group absorbs infrared radiation at a characteristic frequency, providing direct evidence for its existence.

Expected Outcome: The IR spectrum will serve as a checklist for the key structural components: the ester, the phenyl ring, and the oxadiazole heterocycle.

-

Ester Group: The most prominent feature will be the sharp, strong C=O stretching absorption. The C-O stretches will also be present but can sometimes be complex.

-

Phenyl Group: Aromatic C-H stretches appear at wavenumbers above 3000 cm⁻¹, while characteristic C=C ring stretches appear in the 1450-1600 cm⁻¹ region.[6]

-

Oxadiazole Ring: The C=N stretching vibration within the heterocyclic ring is a key identifier.[7]

Table 2: Predicted Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl) | Medium to Weak |

| ~1735 | C=O Stretch | Ester (Carbonyl) | Strong, Sharp |

| ~1610 | C=N Stretch | Oxadiazole Ring | Medium |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Weak (multiple bands) |

| 1300-1150 | C-O Stretch | Ester | Strong |

| ~750 and ~690 | C-H Out-of-Plane Bend | Monosubstituted Phenyl | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty stage.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

NMR Spectroscopy: Assembling the Molecular Skeleton

Causality: NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the local chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. Chemical shifts, signal splitting (coupling), and integration values allow us to piece together the exact connectivity of the molecule.

¹H NMR Spectroscopy: Mapping the Protons

Expected Outcome: The ¹H NMR spectrum should be relatively simple, showing two distinct sets of signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the methyl ester.

-

Phenyl Protons (5H): These will appear in the downfield aromatic region (typically δ 7.0-8.5 ppm).[8][9] Due to the electron-withdrawing nature of the 1,2,4-oxadiazole ring, the two protons ortho to the ring will be the most deshielded and appear furthest downfield, likely as a multiplet. The three meta and para protons will appear slightly upfield, also as a multiplet.

-

Methyl Protons (3H): The three protons of the ester's methyl group are chemically equivalent and not adjacent to any other protons, so they will appear as a sharp singlet. Their position is typically around δ 3.9-4.1 ppm.[10]

-

Integration: The relative area under the aromatic and methyl signals will be in a precise 5:3 ratio.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

Expected Outcome: The ¹³C NMR spectrum will show all 10 unique carbon atoms in the molecule.

-

Oxadiazole Carbons (C3 & C5): These are highly deshielded due to being bonded to two heteroatoms (N, O) and will appear far downfield, typically δ > 160 ppm.[11][12]

-

Ester Carbonyl (C=O): This carbon is also significantly deshielded and will appear in a similar region to the oxadiazole carbons, around δ 160-165 ppm.

-

Phenyl Carbons (6C): These will appear in the aromatic region (δ 120-140 ppm). Four distinct signals are expected: one for the ipso carbon (attached to the oxadiazole), one for the two ortho carbons, one for the two meta carbons, and one for the para carbon.

-

Methyl Carbon (-OCH₃): This aliphatic carbon is the most shielded and will appear upfield, typically around δ 52-55 ppm.[10]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Nucleus | Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| ¹H | Phenyl (ortho) | ~8.15 | Multiplet | 2H |

| Phenyl (meta, para) | ~7.55 | Multiplet | 3H | |

| Methyl (-OCH₃) | ~4.05 | Singlet | 3H | |

| ¹³C | C5 (Oxadiazole) | ~175 | - | - |

| C3 (Oxadiazole) | ~168 | - | - | |

| C=O (Ester) | ~162 | - | - | |

| Phenyl (para) | ~132 | - | - | |

| Phenyl (ortho) | ~129 | - | - | |

| Phenyl (meta) | ~127 | - | - | |

| Phenyl (ipso) | ~125 | - | - | |

| Methyl (-OCH₃) | ~53 | - | - |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Tuning: Place the sample in the NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve high homogeneity.

-

¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. Set the spectral width to cover δ 0-12 ppm.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required. Set the spectral width to cover δ 0-200 ppm.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent signal (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

Final Synthesis: Integrating the Data for Unambiguous Confirmation

Caption: Relationship between spectroscopic data and the final confirmed structure.

-

MS establishes the correct molecular formula (C₁₀H₈N₂O₃).

-

IR confirms the presence of the required functional groups: an ester, an aromatic ring, and a C=N bond consistent with the oxadiazole ring.

-

¹H NMR verifies the presence and ratio of the phenyl group (5H) and the methyl ester group (3H).

-

¹³C NMR confirms the presence of all 10 carbons in their expected chemical environments, including the highly deshielded carbonyl and heterocyclic carbons.

Each technique validates the findings of the others, leaving no ambiguity. The combined data conclusively prove the identity of the compound as Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate. This rigorous, multi-faceted approach is indispensable in the fields of chemical synthesis and drug development, ensuring that subsequent biological and material science studies are built on a solid and accurately characterized chemical foundation.

References

- Benchchem. (n.d.). Technical Guide: Spectroscopic Analysis of Phenyl-Substituted Alkynols.

- MDPI. (n.d.). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives.

- Wikipedia. (n.d.). Phenyl group.

- ResearchGate. (n.d.). Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds.

- ResearchGate. (n.d.). Properties and reactivities of 1,2,4-oxadiazole derivatives.

- National Institutes of Health. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines.

- Turito. (2022). Phenyl Group – Structure, Properties, and Uses.

- DTIC. (n.d.). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- BLDpharm. (n.d.). Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate.

- MDPI. (n.d.). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins.

- SpectraBase. (n.d.). 5-Methyl-3-phenyl-1,2,4-oxadiazole - Optional[13C NMR].

- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.

- ResearchGate. (2019). When does phenyl group does not appear in IR?.

- AOCS. (2019). Saturated Fatty Acids and Methyl Esters.

- Advanced Journal of Chemistry, Section A. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations.

- JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 37384-61-5|Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. journalspub.com [journalspub.com]

- 8. Phenyl group - Wikipedia [en.wikipedia.org]

- 9. Phenyl Group - Structure, Properties, and Uses | Turito [turito.com]

- 10. aocs.org [aocs.org]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Topic: Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate CAS Number: 37384-61-5

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the synthesis, characterization, and strategic applications of Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, a key heterocyclic building block. The narrative emphasizes the rationale behind methodological choices, providing a framework for its effective utilization in research and development.

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery.[1] Its prevalence stems from its unique physicochemical properties and its role as a bioisostere. A bioisostere is a chemical substituent that can replace another functional group within a drug molecule without significantly altering its biological activity, yet potentially improving its pharmacokinetic or metabolic profile.[2] The 1,2,4-oxadiazole core is frequently employed as a stable, non-hydrolyzable replacement for metabolically vulnerable ester and amide functionalities.[2][3] This strategic substitution can enhance a drug candidate's oral bioavailability and in-vivo stability. Furthermore, the rigid, aromatic nature of the ring system provides a defined conformational presentation of its substituents, making it a valuable scaffold for designing ligands that bind to specific biological targets.[2] Compounds incorporating this motif have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]

Profile of Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (CAS 37384-61-5) is a disubstituted 1,2,4-oxadiazole that serves as a versatile intermediate in organic synthesis. The phenyl group at the C5 position and the methyl carboxylate group at the C3 position offer two distinct points for further chemical modification, making it an ideal starting material for constructing libraries of more complex derivatives for screening in drug discovery programs.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 37384-61-5 | [5] |

| Molecular Formula | C₁₀H₈N₂O₃ | [5] |

| Molecular Weight | 204.18 g/mol | [5] |

| Purity | Typically ≥96% | [6] |

| InChI Key | PTGDVOKVOUFRCP-UHFFFAOYSA-N | [7] |

Strategic Synthesis and Mechanistic Considerations

The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the [4+1] cyclization approach.[8] This strategy involves the reaction of an amidoxime (providing four of the ring atoms) with a carboxylic acid or its derivative (providing the final carbon atom).[8]

For the synthesis of Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, the logical precursors are benzamidoxime and an activated form of oxalic acid monomethyl ester , such as methyl oxalyl chloride. The reaction proceeds via a two-step sequence:

-

O-Acylation: The nucleophilic hydroxylamine group of the benzamidoxime attacks the electrophilic carbonyl carbon of the methyl oxalyl chloride. This forms an O-acylamidoxime intermediate.[9]

-

Cyclodehydration: The intermediate undergoes an intramolecular cyclization, driven by the attack of the amidoxime's nitrogen atom on the second carbonyl group, followed by the elimination of a water molecule to form the stable aromatic 1,2,4-oxadiazole ring.[10]

This method is favored due to the wide availability of starting materials and the generally high yields.[4] Modern variations of this synthesis often employ one-pot procedures and may use different activating agents for the carboxylic acid, such as carbodiimides (EDC, DCC) or peptide coupling reagents (HBTU), to avoid the isolation of the often-unstable acyl chloride.[8][11] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields.[11]

Caption: General synthetic pathway for the target molecule via [4+1] cyclization.

Physicochemical and Spectroscopic Characterization

Confirming the identity and purity of the synthesized product is critical. A combination of chromatographic and spectroscopic methods provides a self-validating system for characterization.

Experimental Workflow for Synthesis and Verification

Caption: Standard workflow from synthesis to characterization and purification.

Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Phenyl Protons (m) | δ 7.5 - 8.2 ppm | Aromatic protons on the phenyl ring, deshielded by the oxadiazole. |

| Methyl Protons (s) | δ 3.9 - 4.1 ppm | Singlet for the three protons of the methyl ester group. | |

| ¹³C NMR | Oxadiazole C3 & C5 | δ 160 - 175 ppm | Two distinct quaternary carbons of the heterocyclic ring, highly deshielded.[12] |

| Ester Carbonyl (C=O) | δ ~160 ppm | Carbonyl carbon of the methyl carboxylate group. | |

| Phenyl Carbons | δ 125 - 135 ppm | Aromatic carbons of the phenyl substituent. | |

| Methyl Carbon | δ ~53 ppm | Carbon of the methyl ester group. | |

| FT-IR | C=O Stretch (Ester) | 1730 - 1750 cm⁻¹ | Strong absorption characteristic of an ester carbonyl group.[10] |

| C=N Stretch (Ring) | 1580 - 1650 cm⁻¹ | Characteristic stretching vibration for the C=N bonds within the oxadiazole ring. | |

| C-O-C Stretch | 1200 - 1300 cm⁻¹ | Asymmetric and symmetric stretching of the ester C-O bonds. |

Applications in Drug Discovery and as a Research Tool

Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is not typically an active pharmaceutical ingredient itself, but rather a high-value starting material. Its utility lies in its bifunctional nature, allowing for the creation of diverse molecular architectures.

-

Scaffold for Library Synthesis: The ester group can be easily hydrolyzed to the corresponding carboxylic acid.[13] This acid can then be coupled with a wide variety of amines using standard peptide coupling techniques to generate a library of amide derivatives. Each new derivative can be screened for activity against different biological targets.[14]

-

Bioisosteric Replacement Design: Researchers can use this molecule to synthesize fragments or complete drug candidates where an amide or ester group in a known active compound is replaced by the 1,2,4-oxadiazole core. This is a proven strategy to overcome issues of poor metabolic stability.

Caption: The 1,2,4-oxadiazole ring as a stable bioisostere for an amide linker.

Experimental Protocols

The following protocols are generalized procedures based on established methods for the synthesis of 1,2,4-oxadiazoles.[9][11] Researchers should perform their own risk assessment and optimization.

Protocol 1: Synthesis of Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Materials:

-

Benzamidoxime

-

Methyl oxalyl chloride

-

Pyridine or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for chromatography

Procedure:

-

Dissolve benzamidoxime (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.1 eq) to the solution and stir for 5 minutes.

-

Slowly add a solution of methyl oxalyl chloride (1.05 eq) in DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the formation of the O-acylamidoxime intermediate by Thin Layer Chromatography (TLC).

-

Once the intermediate formation is complete, gently heat the reaction mixture to reflux (approx. 40 °C for DCM) for 8-16 hours to effect the cyclodehydration. Monitor the formation of the final product by TLC.

-

Upon completion, cool the mixture to room temperature and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure title compound.

-

Confirm the structure and purity using NMR and Mass Spectrometry as described in Section 4.

Conclusion

Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a strategically important building block in medicinal chemistry. Its synthesis is straightforward, relying on well-established heterocyclic chemistry. Its value is realized in its application as a versatile scaffold for the creation of novel compounds, particularly through the exploitation of the 1,2,4-oxadiazole core as a bioisosteric replacement for labile functional groups. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and strategically deploy this compound in drug discovery and chemical biology research.

References

-

MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [online] Available at: [Link] [Accessed 6 January 2026].

-

Taha, M., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1). Available at: [Link] [Accessed 6 January 2026].

-

Rajwant, K., et al. (2018). PHARMACOLOGICAL ACTIVITIES OF OXADIAZOLE DERIVATIVES: A REVIEW. European Journal of Biomedical and Pharmaceutical Sciences, 5(6), 865-877. Available at: [Link] [Accessed 6 January 2026].

-

Bora, R., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Future Journal of Pharmaceutical Sciences, 8(1), 33. Available at: [Link] [Accessed 6 January 2026].

-

Sharma, R., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review. Research Journal of Pharmacy and Technology, 13(10), 5026-5033. Available at: [Link] [Accessed 6 January 2026].

-

Polshettiwar, P., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available at: [Link] [Accessed 6 January 2026].

-

Pace, A., et al. (2015). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2015(2), 377-397. Available at: [Link] [Accessed 6 January 2026].

-

Golushko, A., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7545. Available at: [Link] [Accessed 6 January 2026].

-

Li, F., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731–735. Available at: [Link] [Accessed 6 January 2026].

-

Wang, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(5), 925–928. Available at: [Link] [Accessed 6 January 2026].

-

Venkatapathya, K., et al. Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst. The Royal Society of Chemistry. Available at: [Link] [Accessed 6 January 2026].

-

eChemPortal. Chemical Substance Search - 37384-61-5. [online] Available at: [Link] [Accessed 6 January 2026].

-

2a biotech. METHYL 5-PHENYL-1,2,4-OXADIAZOLE-3-CARBOXYLATE. [online] Available at: [Link] [Accessed 6 January 2026].

-

Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. Available at: [Link] [Accessed 6 January 2026].

-

Kofanov, E.R., et al. (2018). QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE. Russian Journal of General Chemistry, 88, 2569–2573. Available at: [Link] [Accessed 6 January 2026].

-

ResearchGate. 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [online] Available at: [Link] [Accessed 6 January 2026].

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review - ProQuest [proquest.com]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. methyl 3-phenyl-1,2,4-oxadiazole-5- carboxylate [cymitquimica.com]

- 8. soc.chim.it [soc.chim.it]

- 9. mdpi.com [mdpi.com]

- 10. chemintech.ru [chemintech.ru]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 14. ipbcams.ac.cn [ipbcams.ac.cn]

Quantum Chemical Modeling of 1,2,4-Oxadiazole Formation: A Technical Guide for Drug Development Professionals

Abstract

The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, prized for its role as a bioisosteric replacement for amide and ester functionalities, which enhances metabolic stability and modulates pharmacokinetic properties.[1][2] The rational design of synthetic routes to these vital heterocycles is increasingly reliant on a deep mechanistic understanding, an area where quantum chemical modeling has proven indispensable. This guide provides an in-depth technical exploration of the computational approaches used to elucidate the formation of 1,2,4-oxadiazoles. We will dissect the two predominant synthetic pathways—the [4+1] cyclization of O-acylamidoximes and the [3+2] cycloaddition of nitrile oxides—from a theoretical perspective. By integrating principles of Density Functional Theory (DFT), transition state analysis, and mechanistic investigation, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to leverage computational chemistry for the strategic synthesis of novel 1,2,4-oxadiazole-based therapeutics.

Introduction: The Strategic Importance of 1,2,4-Oxadiazoles in Drug Discovery

The 1,2,4-oxadiazole ring is a privileged scaffold in pharmaceutical development, appearing in a wide array of experimental, investigational, and marketed drugs.[3][4] Its utility stems from its ability to act as a bioisostere for esters and amides, offering improved metabolic stability and oral bioavailability. Furthermore, the rigid, planar structure of the 1,2,4-oxadiazole ring can impart favorable conformational constraints on a molecule, leading to enhanced binding affinity and selectivity for its biological target.[2]

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is of particular interest, and numerous synthetic strategies have been developed.[5] Understanding the underlying reaction mechanisms is paramount for optimizing reaction conditions, predicting outcomes for novel substrates, and expanding the accessible chemical space for drug discovery programs.[1] Quantum chemical modeling provides a powerful lens through which to view these reactions, offering insights into reaction energetics, transition state geometries, and the origins of selectivity that are often inaccessible through experimental means alone.

This guide will focus on the two most prevalent synthetic methodologies for 1,2,4-oxadiazole formation:

-

The [4+1] Synthesis from Amidoximes: This versatile approach involves the acylation of an amidoxime followed by a cyclodehydration step.[1]

-

The [3+2] 1,3-Dipolar Cycloaddition: This pathway relies on the reaction of a nitrile oxide with a nitrile.[1]

We will explore how computational techniques, particularly DFT, are applied to model these transformations, providing a robust framework for rational synthetic design.

Theoretical Foundations of Mechanistic Inquiry

At the heart of quantum chemical modeling lies the ability to solve the Schrödinger equation for a given molecular system, providing information about its energy and electronic structure. For the complex systems involved in organic reactions, exact solutions are not feasible, necessitating the use of approximations.

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction.

A typical DFT calculation involves the selection of:

-

A Functional: This is an approximation of the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and the correlation between the motions of electrons. The choice of functional is critical and can significantly impact the accuracy of the results. For cycloaddition reactions, functionals like M06-2X have shown excellent performance.[6]

-

A Basis Set: This is a set of mathematical functions used to describe the atomic orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. Pople-style basis sets, such as 6-311+G(d,p) , are commonly used for these types of studies.[1]

Solvent Effects are crucial to consider, as most reactions are performed in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) , are often employed to account for the bulk electrostatic effects of the solvent without explicitly modeling individual solvent molecules.

The primary goal of these calculations is to map out the Potential Energy Surface (PES) of the reaction. Key points on the PES include:

-

Minima: These correspond to stable species, such as reactants, intermediates, and products.

-

Saddle Points (Transition States): These represent the highest energy point along the minimum energy pathway between a reactant and a product.

By locating these stationary points, we can calculate important thermodynamic and kinetic parameters, such as reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea), which govern the feasibility and rate of a reaction.

The [4+1] Pathway: Cyclization of O-Acylamidoximes

The reaction of an amidoxime with a carboxylic acid or its derivative is a robust and widely used method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles.[1] The reaction proceeds through an O-acylamidoxime intermediate, which then undergoes a base- or thermally-induced cyclodehydration.[4]

Mechanistic Overview

The overall transformation can be broken down into two key stages:

-

O-Acylation of the Amidoxime: The amidoxime reacts with an activated carboxylic acid derivative (e.g., an acyl chloride, anhydride, or an acid activated in situ with a coupling agent like EDC or CDI) to form the O-acylamidoxime intermediate.[1]

-

Intramolecular Cyclization and Dehydration: The O-acylamidoxime undergoes an intramolecular nucleophilic attack, followed by the elimination of a water molecule to form the aromatic 1,2,4-oxadiazole ring.[7]

The following diagram illustrates the generally accepted mechanism for the base-catalyzed cyclization of an O-acylamidoxime:

Caption: Proposed mechanism for the base-catalyzed cyclization of an O-acylamidoxime.

Computational Workflow for Mechanistic Elucidation

A robust computational protocol is essential for accurately modeling this reaction pathway. The following workflow outlines the key steps:

Caption: A typical computational workflow for studying reaction mechanisms.

Expert Insights:

-

Causality in Method Selection: A lower level of theory (e.g., B3LYP/6-31G(d)) is often used for initial geometry optimizations and frequency calculations due to its computational efficiency. The more accurate, and computationally expensive, M06-2X functional with a larger basis set is then used for single-point energy calculations on the optimized geometries to obtain more reliable energetic data.

-

Self-Validation through IRC: The Intrinsic Reaction Coordinate (IRC) calculation is a critical self-validation step. It involves following the reaction path downhill from the transition state. A true transition state must connect the correct reactant and product (or intermediate) on the potential energy surface.

Key Computational Insights

While specific DFT studies on the cyclization of O-acylamidoximes are not as prevalent in the literature as those for cycloadditions, we can infer several key insights from general principles and related studies:

-

The Role of the Base: Computational modeling can quantify the effect of the base by calculating the proton affinity of the O-acylamidoxime and the pKa of the conjugate acid of the base in the chosen solvent. This allows for a rational selection of the base to facilitate the initial deprotonation step.

-

The Rate-Determining Step: The intramolecular cyclization is expected to be the rate-determining step. Locating the transition state for this step and calculating its energy relative to the deprotonated intermediate provides the activation energy for the reaction. This allows for a comparison of the relative reactivities of different substrates.

-

Substituent Effects: By systematically varying the R¹ and R² substituents and calculating the activation energies, a quantitative structure-activity relationship (QSAR) can be developed. This can help predict the optimal electronic properties of the substituents for facilitating the reaction. For instance, electron-withdrawing groups on the acyl moiety (R²) are expected to increase the electrophilicity of the carbonyl carbon, lowering the activation barrier for the nucleophilic attack.

The [3+2] Pathway: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile is another fundamental route to 1,2,4-oxadiazoles. This reaction is part of a broader class of pericyclic reactions that are well-suited to computational investigation.

Mechanistic Overview

This reaction is generally considered to be a concerted, though often asynchronous, process. This means that the two new sigma bonds are formed in a single step, but not necessarily at the same rate. The regioselectivity of the addition is a key consideration.

Caption: Concerted [3+2] cycloaddition of a nitrile oxide and a nitrile.

Explaining Regioselectivity with Frontier Molecular Orbital (FMO) Theory

The regioselectivity of 1,3-dipolar cycloadditions can often be rationalized using Frontier Molecular Orbital (FMO) theory.[1] This model considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction pathway with the smallest HOMO-LUMO energy gap and the largest orbital overlap is generally favored.

Table 1: FMO Analysis of a Prototypical [3+2] Cycloaddition

| Reactant | Orbital | Energy (eV) | Key Atomic Orbital Coefficients |

| Benzonitrile Oxide | HOMO | -9.5 | C: -0.6, O: 0.7 |

| LUMO | -0.8 | C: 0.5, O: -0.4 | |

| Acetonitrile | HOMO | -12.2 | C: 0.5, N: -0.6 |

| LUMO | 1.5 | C: -0.7, N: 0.5 |

Note: These are representative values and will vary depending on the level of theory used.

In this example, the dominant interaction is between the HOMO of the nitrile oxide and the LUMO of the nitrile. The regioselectivity is determined by the matching of the largest atomic orbital coefficients. The carbon of the nitrile oxide will preferentially bond to the carbon of the nitrile, and the oxygen of the nitrile oxide will bond to the nitrogen of the nitrile.

The Distortion/Interaction Model

While FMO theory provides a useful qualitative picture, a more quantitative approach is the Distortion/Interaction model (also known as the Activation Strain model). This model partitions the activation energy (ΔE‡) into two components:

ΔE‡ = ΔEdistortion + ΔEinteraction

-

ΔEdistortion: This is the energy required to distort the reactants from their ground-state geometries to the geometries they adopt in the transition state. This term is always positive (destabilizing).

-

ΔEinteraction: This is the stabilizing interaction energy between the two distorted fragments in the transition state. This term includes steric and electronic (orbital) interactions.

By calculating these components for all possible regio- and stereoisomeric transition states, a more complete understanding of the factors controlling the reaction outcome can be achieved.[6] For example, a transition state may have a favorable interaction energy but be disfavored due to a high distortion energy, or vice versa.

Practical Applications and Case Studies

The application of these computational methods has led to significant advances in the synthesis of 1,2,4-oxadiazoles. For example, DFT calculations have been used to:

-

Explain unexpected regioselectivity: In cases where FMO theory fails to predict the correct regioisomer, the Distortion/Interaction model can provide a more nuanced explanation.[6]

-

Guide catalyst design: By modeling the interaction of a catalyst with the reactants and transition states, it is possible to design catalysts that lower the activation energy of the desired pathway or block undesired side reactions.

-

Predict the reactivity of novel substrates: Before embarking on a lengthy synthetic campaign, computational modeling can be used to predict the feasibility of a proposed reaction and identify potential challenges.

Conclusion and Future Outlook

Quantum chemical modeling has become an indispensable tool in the modern drug discovery pipeline. For the synthesis of 1,2,4-oxadiazoles, these methods provide a level of mechanistic detail that is often unattainable through experimentation alone. By leveraging the power of DFT and related techniques, medicinal chemists can make more informed decisions, accelerate the discovery of novel drug candidates, and ultimately, contribute to the development of new medicines.

The continued development of more accurate and efficient computational methods, coupled with the ever-increasing power of high-performance computing, will undoubtedly lead to even greater integration of in silico techniques in the design and synthesis of complex pharmaceutical agents. As our understanding of these fundamental reaction mechanisms deepens, so too will our ability to rationally design the medicines of the future.

References

-

Pace, A., Pierro, A., & Buscemi, S. (2006). Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements of 3-amino- and 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles. The Journal of Organic Chemistry, 71(7), 2740–2749. [Link]

-

Ess, D. H., & Houk, K. N. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787–4790. [Link]

-

Presnukhina, S. I., Tarasenko, M. V., Geyl, K. K., Baykova, S. O., Baykov, S. V., Shetnev, A. A., & Boyarskiy, V. P. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7551. [Link]

-

de Souza, A. C. S., de C. F. de A. A. de Souza, M., & Vasconcellos, M. L. A. A. (2017). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 28(1), 136-145. [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539–549. [Link]

-

Pace, A., Buscemi, S., & Nicolò, F. (2009). Experimental and DFT studies on competitive heterocyclic rearrangements. 3. A cascade isoxazole-1,2,4-oxadiazole-oxazole rearrangement. The Journal of Organic Chemistry, 74(1), 351–358. [Link]

-

Giorno, G., Lauria, A., & Martorana, A. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 25(4), 376-397. [Link]

-

ResearchGate. (n.d.). (A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87; (C) O-acylation mechanism of amidoximes and anhydride via acid catalysis; (D) synthesis of 89 and 91. Retrieved from [Link]

-

Baykov, S., Tsvetaeva, E., & Boyarskiy, V. P. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(16), 4983. [Link]

-

Geyl, K. K., Shetnev, A. A., Tarasenko, M. V., Baykov, S. V., & Boyarskiy, V. P. (2020). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Mendeleev Communications, 30(4), 481-483. [Link]

-

Eloy, F., & Lenaers, R. (1962). Two Novel Syntheses of Substituted 1,2,4-Oxadiazoles from Amidoximes. Bulletin des Sociétés Chimiques Belges, 71(9-10), 719-725. [Link]

-

Anjanayya, G., Gani, R., Kudva, A., Joshi, S., Hiremath, M., Kavital, A., Timanagouda, K., Mathada, B., Javeed, M., Aziz, R., & Raghu, S. (2024). Synthesis of novel oxadiazole derivatives: DFT calculations, molecular docking studies, and in vitro, in vivo evaluation of antidiabetic activity using Drosophila melanogaster model. Journal of the Iranian Chemical Society, 21(8), 2221-2237. [Link]

-

Mehandi, R., Twala, C., Arif, R., Shrivastava, S., Ahmad, I., Khan, A., ... & Nishat, N. (2023). 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Journal of Biomolecular Structure and Dynamics, 41(1), 1-17. [Link]

-

Cherkasova, A. A., Astolfi, R., & Ragno, R. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Bioorganic & Medicinal Chemistry, 105, 117650. [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Experimental and DFT studies on competitive heterocyclic rearrangements. 3. A cascade isoxazole-1,2,4-oxadiazole-oxazole rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The 1,2,4-Oxadiazole Core: A Technical Guide to its Reactivity and Stability for Drug Development Professionals

Abstract

The 1,2,4-oxadiazole, a five-membered aromatic heterocycle, has cemented its status as a "privileged scaffold" in modern medicinal chemistry. Its value extends beyond serving as a simple linker; it is a versatile functional group capable of modulating a compound's physicochemical properties, metabolic stability, and target engagement. This in-depth technical guide provides a comprehensive analysis of the chemical reactivity and stability of the 1,2,4-oxadiazole ring system. We will explore its electronic nature, susceptibility to various reaction conditions, and degradation pathways, offering field-proven insights for researchers, scientists, and drug development professionals. A foundational understanding of these principles is paramount to harnessing the full potential of this unique heterocycle in the design of next-generation therapeutics.

Introduction: The Rise of a Privileged Heterocycle

First synthesized in 1884, the 1,2,4-oxadiazole ring remained a chemical curiosity for decades.[1] It wasn't until its role as a bioisosteric replacement for amide and ester groups was recognized that its utility in drug discovery became apparent.[2][3][4][5][6] This bioisosterism is a cornerstone of its application, offering a hydrolytically more stable alternative that can enhance a drug candidate's pharmacokinetic profile.[5][7] The 1,2,4-oxadiazole ring is now a key component in a variety of approved drugs and clinical candidates, demonstrating its broad therapeutic applicability.[1][6][8][9][10]

The unique arrangement of one oxygen and two nitrogen atoms within the five-membered ring imparts a distinct set of physicochemical properties.[11][12] The ring is planar and possesses a degree of aromaticity, though this is relatively low, a factor that significantly influences its reactivity.[2][13][14][15][16] The inherent weakness of the N-O bond is a critical feature, predisposing the ring to specific rearrangement reactions.[2][13][15][16] This guide will dissect these fundamental characteristics to provide a clear understanding of the core's behavior in diverse chemical environments.

The Chemical Landscape: Reactivity of the 1,2,4-Oxadiazole Ring

The reactivity of the 1,2,4-oxadiazole ring is a tale of contrasts. While generally stable, its electronic nature dictates a specific set of predictable transformations. The pyridine-like nitrogen atoms render the ring electron-deficient, influencing its susceptibility to nucleophilic attack and its resistance to electrophilic substitution.[11]

Electrophilic and Nucleophilic Frontiers

Due to the electron-withdrawing nature of the heteroatoms, the C3 and C5 positions of the 1,2,4-oxadiazole ring are electron-poor and thus generally inert to electrophilic substitution reactions such as halogenation, nitration, and acylation.[11] Conversely, these positions are the primary sites for nucleophilic attack .[11] This reactivity can be harnessed for further functionalization, particularly when the ring is substituted with appropriate leaving groups.

The nitrogen atoms in the ring are weakly basic, with the N4 atom being the more nucleophilic.[13] Protonation at this position can activate the ring towards nucleophilic attack and subsequent ring-opening, a key aspect of its degradation under acidic conditions.[17]

A Ring in Flux: Rearrangement Reactions

The relatively low aromaticity and the weak N-O bond make the 1,2,4-oxadiazole ring prone to a variety of fascinating and synthetically useful rearrangement reactions.[13][14][15][16] These transformations often lead to the formation of other, more stable heterocyclic systems.

The Boulton-Katritzky Rearrangement is a well-documented thermal process involving an intramolecular nucleophilic substitution.[13] This reaction typically requires a side chain at the C3 position containing a nucleophilic atom. The nucleophile attacks the N2 position, leading to the cleavage of the weak O-N bond and the formation of a new, more stable heterocyclic ring.[13]

Experimental Protocol: A Generic Boulton-Katritzky Rearrangement

-

Dissolution: Dissolve the 3-substituted 1,2,4-oxadiazole precursor in a high-boiling point solvent (e.g., dimethylformamide, diphenyl ether).

-

Heating: Heat the reaction mixture to a temperature typically ranging from 150 to 250 °C. The optimal temperature is substrate-dependent and should be determined empirically.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove the high-boiling point solvent.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the rearranged heterocyclic product.

Irradiation with UV light can induce isomerization of 1,2,4-oxadiazoles.[18] For instance, 3-amino-5-aryl-1,2,4-oxadiazoles can rearrange to their 1,3,4-oxadiazole isomers.[13][18] This transformation is thought to proceed through a "ring contraction-ring expansion" pathway, initiated by the photochemical cleavage of the N-O bond.[13]

Ring Opening Reactions

Beyond rearrangements, the 1,2,4-oxadiazole ring can undergo cleavage under various conditions. Reductive cleavage of the N-O bond is a common transformation, often leading to amidines and carbonyl compounds. This reactivity underscores the importance of carefully selecting reduction conditions in synthetic sequences involving this heterocycle.

A Balancing Act: Stability of the 1,2,4-Oxadiazole Core

For a scaffold to be successful in drug development, it must exhibit a delicate balance of stability and, in some cases, controlled lability. The 1,2,4-oxadiazole ring is generally considered to be stable under physiological conditions, a key attribute for its use as an amide or ester bioisostere.[2][4] However, its stability is highly dependent on the chemical environment, particularly pH.

pH-Dependent Stability and Degradation Pathways

The 1,2,4-oxadiazole ring is most stable in a pH range of 3-5.[17] Under strongly acidic or basic conditions, it is susceptible to hydrolytic degradation.[2][17]

-

Acidic Conditions: At low pH, the N4 atom of the oxadiazole ring can be protonated. This protonation activates the C5 position for nucleophilic attack by water, leading to ring opening and the formation of an aryl nitrile and a carboxylic acid.[17]

-

Basic Conditions: Under high pH, nucleophilic attack of a hydroxide ion at the C5 position initiates ring cleavage. Subsequent protonation of the resulting anionic intermediate by a proton donor like water leads to the same degradation products as seen in acidic conditions.[17]

The following diagram illustrates the pH-dependent degradation pathways of a generic 3,5-disubstituted 1,2,4-oxadiazole.

Caption: pH-dependent degradation pathways of the 1,2,4-oxadiazole ring.

Metabolic Stability

The 1,2,4-oxadiazole ring is generally considered to be metabolically robust, which is a primary reason for its use as a bioisostere for hydrolytically labile ester and amide functionalities.[5][7][8][19][20][21] However, its metabolic fate can be influenced by the nature and position of its substituents. It is important to note that in direct comparisons, the regioisomeric 1,3,4-oxadiazole has, in some cases, shown superior metabolic stability and other advantageous ADME properties.[22][23][24]

Protocol for Assessing Metabolic Stability in Human Liver Microsomes (HLM)

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the test compound (typically at a final concentration of 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomal proteins.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the reaction mixture into a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percent remaining parent compound versus time.

Physicochemical Properties

The physicochemical properties of the 1,2,4-oxadiazole ring and its derivatives are critical for their behavior in biological systems.

| Property | Value/Range | Notes |

| pKa | The nitrogen atoms are weakly basic. The pKa of the parent, unsubstituted 1,2,4-oxadiazole is not well-documented due to its instability.[2] | Substituents significantly influence the basicity of the ring nitrogens. |

| LogP | Varies widely based on substituents. | The 1,2,4-oxadiazole ring is generally more lipophilic than its 1,3,4-isomer.[22][24] |

| Bond Dissociation Energy | The N-O bond is the weakest in the ring.[2] | This inherent weakness is a key determinant of the ring's propensity for rearrangement reactions.[2][13][15][16] |

| Solubility | Generally, compounds containing a 1,2,4-oxadiazole ring have lower water solubility than their 1,3,4-oxadiazole counterparts.[15] | This is attributed to the reduced hydrogen bond acceptor character of the nitrogen atoms in the 1,2,4-oxadiazole ring.[15] |

Synthetic Strategies: Building the 1,2,4-Oxadiazole Core

A variety of reliable and versatile methods have been developed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

The Amidoxime Route: A Workhorse in 1,2,4-Oxadiazole Synthesis

The most common and versatile method for constructing the 1,2,4-oxadiazole ring is the acylation of an amidoxime followed by cyclodehydration.[8][25][26] This can be performed as a two-step or a one-pot procedure.[27]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review - ProQuest [proquest.com]

- 4. mdpi.com [mdpi.com]

- 5. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 1,2,4-Oxadiazole Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 10. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. soc.chim.it [soc.chim.it]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 17. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 19. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 24. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data and Analysis of Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,2,4-oxadiazole ring is a key pharmacophore found in a variety of biologically active molecules, exhibiting a range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Accurate structural elucidation and characterization of this and related compounds are paramount for understanding their structure-activity relationships and for quality control in synthesis.

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is designed to serve as a practical resource for researchers, offering not only spectral data but also the underlying principles of interpretation and standardized experimental protocols.

Molecular Structure and Characterization Workflow

The structural analysis of Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate relies on a synergistic approach, employing multiple spectroscopic techniques to unambiguously determine its chemical architecture.

Sources

Thermal and chemical stability studies of 1,2,4-oxadiazole derivatives

An In-depth Technical Guide to the Thermal and Chemical Stability of 1,2,4-Oxadiazole Derivatives

Authored by: A Senior Application Scientist

Introduction: The Privileged Scaffold in Drug Discovery

The 1,2,4-oxadiazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of novel therapeutics.[1][2] Its prominence stems from its role as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[3][4][5] The inherent thermal and chemical resistance of the 1,2,4-oxadiazole ring contributes significantly to its metabolic stability within biological systems.[1][6] This guide provides a comprehensive technical overview of the thermal and chemical stability of 1,2,4-oxadiazole derivatives, offering insights into their degradation pathways and robust methodologies for their stability assessment.

Physicochemical Properties and Inherent Stability

The 1,2,4-oxadiazole ring is a five-membered, planar aromatic heterocycle. However, it possesses a relatively low level of aromaticity, and the inherent weakness of the N-O bond is a key determinant of its reactivity and stability.[2] Generally, 3,5-disubstituted 1,2,4-oxadiazoles are significantly more stable than their mono-substituted counterparts and can tolerate exposure to strong acids and bases.[1] The stability of oxadiazole isomers has been computationally studied, with the 1,3,4-isomer being the most stable, followed by the 1,2,4-isomer.[1][7][8]

The electron-withdrawing nature of the 1,2,4-oxadiazole ring enhances its metabolic stability.[9] Substituents at the C3 and C5 positions play a crucial role in modulating the electronic properties and, consequently, the stability of the ring. Electron-withdrawing groups (EWGs) can increase the susceptibility of the ring to nucleophilic attack, while electron-donating groups (EDGs) can have the opposite effect.[3]

Degradation Pathways of 1,2,4-Oxadiazole Derivatives

A thorough understanding of the degradation pathways is critical for developing stable drug formulations. Forced degradation studies, where the compound is subjected to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress, are instrumental in elucidating these pathways.[10][11]

Hydrolytic Degradation

The hydrolytic stability of 1,2,4-oxadiazoles is highly dependent on pH. While generally stable, the ring can undergo cleavage under strongly acidic or basic conditions.[2]

-

Acidic Conditions: At low pH, the N-4 atom of the 1,2,4-oxadiazole ring can be protonated. This activation facilitates a nucleophilic attack on the C5 methine carbon, leading to ring opening and the formation of an aryl nitrile degradation product.[12]

-

Basic Conditions: Under high pH conditions, a nucleophilic attack occurs on the C5 methine carbon, generating an anion at the N-4 position. Subsequent protonation by a proton donor, such as water, results in ring opening.[12] In the absence of a proton donor, the anionic intermediate can revert to the parent compound, rendering it stable in anhydrous basic conditions.[12]

A study on a 1,2,4-oxadiazole derivative, BMS-708163, demonstrated maximum stability in the pH range of 3-5.[12]

Experimental Workflow: Hydrolytic Stability Assessment

Caption: Workflow for assessing hydrolytic stability of 1,2,4-oxadiazole derivatives.

Oxidative Degradation

While the 1,2,4-oxadiazole ring itself is relatively resistant to oxidation, substituents on the ring can be susceptible. The use of common oxidizing agents like hydrogen peroxide (H₂O₂) in forced degradation studies helps to identify potential oxidative liabilities.[10][13] The specific degradation products will depend on the nature of the substituents.

Photolytic Degradation

Photochemical studies have shown that 1,2,4-oxadiazoles can undergo ring photoisomerization upon irradiation, for instance, with UV light at 254 nm.[14][15] Depending on the substituents, this can lead to the formation of other heterocyclic systems, such as 1,3,4-oxadiazoles, or open-chain products.[14][16] The presence of a nucleophilic solvent can also influence the nature of the photolytic degradation products.[14]

Degradation Pathway: pH-Dependent Hydrolysis of 1,2,4-Oxadiazole Ring

Caption: Simplified mechanism of acid- and base-catalyzed hydrolysis of the 1,2,4-oxadiazole ring.

Thermal Degradation

1,2,4-Oxadiazole derivatives generally exhibit good thermal stability.[1][6] However, at elevated temperatures, they can undergo decomposition. The decomposition temperature is influenced by the substituents on the ring.[17] Thermal degradation studies are typically performed by exposing the solid compound or a solution to high temperatures and analyzing for the appearance of degradation products over time.[10]

Experimental Protocols for Stability Assessment

A robust stability testing program is essential for the development of 1,2,4-oxadiazole-containing drug candidates. This involves the use of a validated stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[10][13]

Development of a Stability-Indicating HPLC Method

The cornerstone of any stability study is a validated analytical method that can separate the parent drug from its degradation products.

Step-by-Step Protocol:

-

Column Selection: A C18 column is a common starting point for the separation of small organic molecules.

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.

-

Detector Selection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment and aid in the identification of degradation products. Mass spectrometry (MS) detection can be coupled with HPLC for definitive structural elucidation of degradants.

-

Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10][13]

Forced Degradation Studies

Forced degradation studies are conducted to generate potential degradation products and to demonstrate the specificity of the analytical method.

General Procedure:

-

Prepare solutions of the 1,2,4-oxadiazole derivative in various stress media (e.g., 0.1 N HCl, 0.1 N NaOH, water, 3% H₂O₂).

-

For photostability, expose the solid drug and its solution to UV and visible light.

-

For thermal stability, store the solid drug and its solution at an elevated temperature (e.g., 60°C).

-

Analyze the stressed samples at appropriate time points using the validated stability-indicating HPLC method.

-

Aim for 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.

Data Presentation and Interpretation

The results of stability studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Summary of Forced Degradation Studies for a Hypothetical 1,2,4-Oxadiazole Derivative

| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Number of Degradation Products |

| 0.1 N HCl | 24 hours | 60°C | 15.2% | 2 |

| 0.1 N NaOH | 8 hours | 60°C | 18.5% | 1 |

| 3% H₂O₂ | 24 hours | Room Temp | 8.7% | 3 |

| Thermal (Solid) | 7 days | 80°C | 4.1% | 1 |

| Photolytic (Solution) | 24 hours | ICH Light Box | 12.9% | 4 |

Interpretation of Results:

-

The percentage of degradation indicates the lability of the molecule under each stress condition.

-

The number of degradation products provides insight into the complexity of the degradation pathways.

-

Mass balance, the sum of the assay of the parent compound and the percentage of all degradation products, should be close to 100% to ensure that all significant degradants are being detected.

Conclusion

The 1,2,4-oxadiazole scaffold offers significant advantages in drug design due to its favorable physicochemical and metabolic properties. A comprehensive understanding of the thermal and chemical stability of 1,2,4-oxadiazole derivatives is paramount for the successful development of safe and effective medicines. The systematic application of forced degradation studies, coupled with validated stability-indicating analytical methods, provides the necessary framework for identifying potential liabilities, elucidating degradation pathways, and ultimately, designing robust drug formulations.

References

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. PubMed Central. Available at: [Link]

-

Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid - MDPI. MDPI. Available at: [Link]

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - MDPI. MDPI. Available at: [Link]

-

Synthesis of 1,2,4-oxadiazoles (a review) - ResearchGate. ResearchGate. Available at: [Link]

-

Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed. PubMed. Available at: [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives - PMC. PubMed Central. Available at: [Link]

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

-

In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions - PubMed. PubMed. Available at: [Link]

-

Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation - Scirp.org. Scirp.org. Available at: [Link]

-

Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation - Scientific Research Publishing. SCIRP. Available at: [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - MDPI. MDPI. Available at: [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - MDPI. MDPI. Available at: [Link]

-

5.04 1,2,4-Oxadiazoles - ResearchGate. ResearchGate. Available at: [Link]

-

Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential - ResearchGate. ResearchGate. Available at: [Link]

-

Combination of 1,2,4‐Oxadiazole and 1,2,5‐Oxadiazole Moieties for the Generation of High‐Performance Energetic Materials - ResearchGate. ResearchGate. Available at: [Link]

-

Photochemical behaviour of some 1,2,4-oxadiazole derivatives - RSC Publishing. RSC Publishing. Available at: [Link]

-

(PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - ResearchGate. ResearchGate. Available at: [Link]

-

Targeting YAP Degradation by a Novel 1,2,4-Oxadiazole Derivative via Restoration of the Function of the Hippo Pathway - NIH. National Institutes of Health. Available at: [Link]

-

1,2,4-Oxadiazoles - University of Huddersfield Research Portal. University of Huddersfield. Available at: [Link]

-

RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme Connect. Available at: [Link]

-

Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. Asian Journal of Research in Chemistry. Available at: [Link]

-

Competing ring-photoisomerization pathways in the 1,2,4-oxadiazole series. An unprecedented ring-degenerate photoisomerization - PubMed. PubMed. Available at: [Link]

-

Dependence of 1,2,4-oxadiazole derivatives with transition temperatures... - ResearchGate. ResearchGate. Available at: [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Preprints.org. Available at: [Link]

-

Aminolysis, hydrolysis studies and X-ray structure of 1,2,4-triazole and 1,2,4 -oxadiazole from the reaction of 1-aza-2-azoniaallene salts with isothiocyanate - ResearchGate. ResearchGate. Available at: [Link]

-

Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. BJSTR. Available at: [Link]

-

A New Photoisomerization of 1,2,4-Oxadiazoles. A Computational Study - Ingenta Connect. Ingenta Connect. Available at: [Link]

-

Non-symmetrical luminescent 1,2,4-oxadiazole-based liquid crystals - ResearchGate. ResearchGate. Available at: [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed. PubMed. Available at: [Link]

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pure.hud.ac.uk [pure.hud.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 8. scirp.org [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biomedres.us [biomedres.us]

- 12. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. thieme-connect.com [thieme-connect.com]

- 14. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. Competing ring-photoisomerization pathways in the 1,2,4-oxadiazole series. An unprecedented ring-degenerate photoisomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. soc.chim.it [soc.chim.it]

- 17. researchgate.net [researchgate.net]

Harnessing Computational Synergy: A Guide to Molecular Docking and Analysis of 1,2,4-Oxadiazole Compounds in Drug Discovery

An In-depth Technical Guide:

Foreword: The Ascendance of the 1,2,4-Oxadiazole Scaffold

In the landscape of medicinal chemistry, the search for novel therapeutic agents is a relentless pursuit of molecular scaffolds that offer both biological efficacy and favorable pharmacological properties. Among the heterocyclic compounds that have garnered significant attention, the 1,2,4-oxadiazole ring stands out.[1][2] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is not merely a synthetic curiosity but a privileged structure in modern drug design.[3] Its prominence stems from its remarkable chemical and thermal stability, which contributes to metabolic resistance in biological systems.[3][4]